3-(4,5-Dimethyl-1,3-oxazol-2-yl)aniline
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Overview
Description
3-(4,5-Dimethyl-1,3-oxazol-2-yl)aniline is a chemical compound with the molecular formula C11H12N2O and a molecular weight of 188.23 g/mol . It is a derivative of oxazole, a five-membered heterocyclic compound containing one oxygen and one nitrogen atom. This compound is primarily used in research settings, particularly in the field of proteomics .
Preparation Methods
The synthesis of 3-(4,5-Dimethyl-1,3-oxazol-2-yl)aniline typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4,5-dimethyl-2-nitroaniline with ethyl chloroformate to form the corresponding carbamate, which is then cyclized to produce the oxazole ring . The reaction conditions often require the use of a base such as triethylamine and a solvent like dichloromethane. Industrial production methods may involve similar synthetic routes but are optimized for larger scale production and may include additional purification steps to ensure the compound’s purity .
Chemical Reactions Analysis
3-(4,5-Dimethyl-1,3-oxazol-2-yl)aniline undergoes various chemical reactions, including:
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole-2-carboxylic acid derivatives, while reduction may produce 3-(4,5-dimethyl-1,3-oxazol-2-yl)amine .
Scientific Research Applications
3-(4,5-Dimethyl-1,3-oxazol-2-yl)aniline has several scientific research applications:
Mechanism of Action
The mechanism of action of 3-(4,5-Dimethyl-1,3-oxazol-2-yl)aniline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s oxazole ring can form hydrogen bonds and other interactions with active sites, leading to inhibition or modulation of enzyme activity . These interactions can affect various biochemical pathways, making the compound useful in studying cellular processes and developing new therapeutic agents .
Comparison with Similar Compounds
3-(4,5-Dimethyl-1,3-oxazol-2-yl)aniline can be compared with other oxazole derivatives, such as:
4,5-Dimethyl-1,3-oxazole: Lacks the aniline group, making it less versatile in substitution reactions.
3-(4,5-Dimethyl-1,3-oxazol-2-yl)amine: Similar structure but with an amine group instead of an aniline group, affecting its reactivity and applications.
2-(4,5-Dimethyl-1,3-oxazol-2-yl)aniline: Positional isomer with different chemical properties and reactivity.
The uniqueness of this compound lies in its combination of the oxazole ring and aniline group, providing a versatile scaffold for various chemical reactions and applications .
Properties
IUPAC Name |
3-(4,5-dimethyl-1,3-oxazol-2-yl)aniline |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O/c1-7-8(2)14-11(13-7)9-4-3-5-10(12)6-9/h3-6H,12H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SEKVLTAKYGGEJM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(OC(=N1)C2=CC(=CC=C2)N)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.23 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
827582-20-7 |
Source
|
Record name | 3-(dimethyl-1,3-oxazol-2-yl)aniline | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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